1-(Methylthio)ethanethiol, also known as 3-Thia-2-butanethiol or ethanethiol, 1-methylthio, is an organic compound with the molecular formula and a molecular weight of approximately 108.23 g/mol. This compound is classified as a thiol and a thioether, possessing both functional groups which contribute to its unique chemical properties and reactivity. It is primarily sourced from chemical databases such as PubChem and BenchChem, which provide comprehensive data on its characteristics and applications .
The synthesis of 1-(Methylthio)ethanethiol can be achieved through several methods:
The molecular structure of 1-(Methylthio)ethanethiol features a central carbon chain with a thiol group (-SH) and a methylthio group (-S-CH₃). The presence of these functional groups allows for significant reactivity in various chemical processes. The structural representation can be illustrated as follows:
The compound's structural data indicates that it has a boiling point around 80°C and is highly volatile, which is characteristic of many thiols and thioethers .
1-(Methylthio)ethanethiol participates in several important chemical reactions:
The mechanism of action for 1-(Methylthio)ethanethiol primarily revolves around its redox properties. The thiol group can undergo oxidation to form disulfides, which can subsequently be reduced back to thiols. This interconversion is vital for maintaining cellular redox balance and protecting against oxidative stress. Furthermore, the ability of this compound to form complexes with metal ions enhances its role in various biochemical pathways .
Physical Properties:
Chemical Properties:
These properties make 1-(Methylthio)ethanethiol an interesting compound for further investigation in both synthetic chemistry and biological applications .
1-(Methylthio)ethanethiol has several scientific uses:
The biosynthesis of 1-(methylthio)ethanethiol (C3H8S2) is intrinsically linked to the metabolism of sulfur-containing amino acids, particularly methionine and cysteine. Methionine serves as the primary precursor for the methylthio (-SCH3) group, while cysteine contributes the thiol (-SH) moiety essential for carbon-sulfur bond formation. In plants and microbes, methionine undergoes deamination or transamination to yield methional (3-(methylthio)propanal), which is enzymatically cleaved to form methanethiol (CH3SH) [5] [7]. Concurrently, cysteine is metabolized via lyase enzymes to generate hydrogen sulfide (H2S) or cysteine persulfide, providing reactive sulfur species for thioether bond formation [7] [10].
The integration of these precursors occurs through enzymatic condensation reactions. For instance, in tropical fruits like durian, methanethiol derived from methionine reacts with acetaldehyde (from glycolysis) to form 1-(methylthio)ethanethiol. This process is facilitated by pH-dependent non-enzymatic reactions or carbon-sulfur lyases [5] [7]. The stoichiometry of precursor utilization is summarized below:
Table 1: Key Precursors in 1-(Methylthio)ethanethiol Biosynthesis
Precursor | Source Pathway | Structural Contribution | Biological System |
---|---|---|---|
Methionine | Amino acid catabolism | Methylthio group (-SCH₃) | Plants (durian), bacteria |
Cysteine | Sulfur assimilation | Thiol group (-SH) | Fungi, yeasts |
Acetaldehyde | Pyruvate decarboxylation | Ethylidene backbone | Fruit tissues |
Enzymatic formation of 1-(methylthio)ethanethiol centers on thiolation mechanisms catalyzed by two major enzyme classes: carbon-sulfur lyases and methylthiotransferases (MTTases).
Carbon-sulfur lyases: In plants, these enzymes (e.g., alliinases in Allium species) catalyze β-elimination reactions that convert cysteine derivatives to volatile thiols. For 1-(methylthio)ethanethiol, lyases facilitate the nucleophilic addition of methanethiol to electrophilic carbonyls like acetaldehyde [7] [10]. This mechanism parallels the biosynthesis of furaneol in strawberries, where enolones act as electrophilic acceptors [5].
Methylthiotransferases (MTTases): In prokaryotes, MtaB-family enzymes utilize radical S-adenosylmethionine (SAM) chemistry to install methylthio groups. These iron-sulfur cluster-dependent enzymes generate a transient 5'-deoxyadenosyl radical that abstracts hydrogen from methanethiol, enabling its addition to acetaldehyde-bound enzyme intermediates [9]. A conserved catalytic motif involving two [4Fe-4S] clusters facilitates sulfur activation, as confirmed in Bacillus subtilis MtaB (YqeV) [9].
Table 2: Enzymatic Components in Thiolation Mechanisms
Enzyme Class | Cofactors | Reaction Catalyzed | Organisms |
---|---|---|---|
Carbon-sulfur lyases | Pyridoxal phosphate (PLP) | C-S bond formation via condensation | Plants, fungi |
MtaB methylthiotransferases | Two [4Fe-4S] clusters, SAM | Radical-mediated methylthiolation | Bacteria (e.g., B. subtilis) |
e-MtaB methylthiotransferases | Two [4Fe-4S] clusters, SAM | Eukaryotic tRNA modification & thiol biosynthesis | Yeasts, humans (CDKAL1) |
Biosynthetic pathways for 1-(methylthio)ethanethiol diverge significantly between prokaryotes and eukaryotes due to differences in subcellular compartmentalization, enzyme kinetics, and regulatory mechanisms.
Prokaryotes: Bacteria employ streamlined pathways with MtaB-type enzymes that exhibit high catalytic efficiency. The absence of organelles allows direct cytoplasmic access to precursors like methanethiol and acetaldehyde. For example, Escherichia coli generates methanethiol via methionine γ-lyase, which condenses with acetaldehyde in a single intracellular compartment [2] [9]. This correlates with faster polypeptide elongation rates in prokaryotes (up to 20 amino acids/second vs. 6/second in eukaryotes), accelerating enzyme synthesis [2].
Eukaryotes: In fungi and plants, biosynthesis involves multi-compartmental coordination. Methionine is activated in mitochondria, while cysteine-derived sulfur species are generated in the cytosol. Enzymes like e-MtaB (e.g., human CDKAL1) function in the cytoplasm but require precursor import. Plant-specific pathways utilize vacuolar lyases that sequester reactive intermediates to prevent cellular toxicity [6] [7]. Additionally, eukaryotic enzymes exhibit slower folding kinetics (6-fold reduction compared to prokaryotic orthologs), potentially affecting metabolic flux [2].
Table 3: Cross-Kingdom Comparison of Biosynthetic Features
Feature | Prokaryotes | Eukaryotes |
---|---|---|
Key enzyme | MtaB (e.g., YqeV) | e-MtaB (e.g., CDKAL1) |
Compartmentalization | Cytoplasmic (non-compartmental) | Mitochondrial/cytosolic coordination |
Precursor access | Direct substrate channeling | Membrane transport-dependent |
Catalytic rate | High (fast enzyme turnover) | Moderate (compartmentalization-limited) |
Regulation | Feedback inhibition by thiols | Redox-sensitive disulfide switching |
Fungi such as Saccharomyces cerevisiae hybridize these routes, using bacterial-like MTTases but with eukaryotic post-translational modifications that modulate activity under oxidative stress [9]. This evolutionary adaptation balances efficient thiol production with cellular redox homeostasis.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1